molecular formula C16H16N2 B11871189 1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile CAS No. 6636-87-9

1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile

Cat. No.: B11871189
CAS No.: 6636-87-9
M. Wt: 236.31 g/mol
InChI Key: DISYVHBBHOMQSI-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile is an organic compound characterized by the presence of a naphthalene ring attached to an amino group, which is further connected to a cyclopentanecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile typically involves the reaction of naphthalen-2-ylamine with cyclopentanecarbonitrile under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ylamino cyclopentanone, while reduction can produce naphthalen-2-ylaminocyclopentylamine.

Scientific Research Applications

1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Naphthalen-1-ylamino)cyclopentanecarbonitrile
  • 1-(Naphthalen-2-ylamino)cyclohexanecarbonitrile
  • 1-(Naphthalen-2-ylamino)cyclopentane-1-carboxamide

Uniqueness: 1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

6636-87-9

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1-(naphthalen-2-ylamino)cyclopentane-1-carbonitrile

InChI

InChI=1S/C16H16N2/c17-12-16(9-3-4-10-16)18-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11,18H,3-4,9-10H2

InChI Key

DISYVHBBHOMQSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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